2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2
CAS No.:
Cat. No.: VC16637971
Molecular Formula: C5H6N2O5
Molecular Weight: 176.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6N2O5 |
---|---|
Molecular Weight | 176.10 g/mol |
IUPAC Name | 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1,7+1; |
Standard InChI Key | YXUZGLGRBBHYFZ-IMLYFJCCSA-N |
Isomeric SMILES | C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O.O |
Canonical SMILES | C1=C(NC(=O)NC1=O)C(=O)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid hydrate, reflects its bicyclic pyrimidine core functionalized with two ketone groups at positions 2 and 6, a carboxylic acid moiety at position 4, and a water molecule in its crystalline lattice . The nitrogen-15 isotopes are incorporated at the 1 and 3 positions of the pyrimidine ring, as evidenced by the SMILES notation C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O.O
. This labeling strategy preserves the compound’s biochemical reactivity while enabling differentiation from endogenous orotic acid in mass spectrometry-based assays .
Table 1: Key Molecular Properties
Isotopic Labeling and Spectral Features
The incorporation of 15N isotopes shifts the compound’s nuclear magnetic resonance (NMR) and mass spectral profiles. In 15N NMR, the labeled nitrogens exhibit distinct chemical shifts at approximately 120 ppm and 180 ppm, corresponding to the amine and amide nitrogens, respectively . These shifts facilitate unambiguous identification in isotopic tracer studies. High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 175.05 (M+H)+, with a characteristic 2 Da increase compared to the unlabeled analog due to the two 15N atoms .
Synthesis and Production
Isotope Incorporation Strategies
The synthesis of [15N2]-orotic acid typically involves microbial biosynthesis or chemical synthesis using 15N-enriched precursors. In one reported method, Escherichia coli cultures are supplemented with 15NH4Cl as the sole nitrogen source, leading to the incorporation of 15N into pyrimidine rings via the de novo nucleotide synthesis pathway . Chemical routes employ 15N-labeled urea or guanidine hydrochloride in cyclocondensation reactions with diethyl oxalacetate, followed by hydrolysis to yield the carboxylic acid .
Purification and Crystallization
Post-synthesis, the crude product is purified via recrystallization from aqueous ethanol, yielding the monohydrate form. X-ray diffraction analysis confirms the monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.21 Å, b = 12.58 Å, c = 7.94 Å, and β = 113.2° . The hydrate’s stability is attributed to hydrogen bonding between the carboxylic acid group and water molecules, as visualized in the crystal lattice .
Applications in Biomedical Research
Metabolic Pathway Tracing
As a precursor in pyrimidine biosynthesis, [15N2]-orotic acid is widely used to study nucleotide metabolism in vitro and in vivo. In hepatocyte cultures, isotopic enrichment of uridine monophosphate (UMP) and subsequent RNA pools provides kinetic data on nucleotide turnover rates . Stable isotope dilution assays (SIDAs) utilizing this compound achieve detection limits of 0.1 ng/mL in amniotic fluid, enabling early diagnosis of ornithine transcarbamylase deficiency .
Drug Development and Pharmacokinetics
In pharmaceutical research, the compound serves as an internal standard for quantifying orotic acid levels in plasma during trials of uricosuric agents. A recent study demonstrated its utility in assessing the bioavailability of topiroxostat, a xanthine oxidase inhibitor, by correlating urinary 15N2-orotate excretion with drug dose .
Analytical Methodologies
Mass Spectrometric Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing [15N2]-orotic acid as an internal standard achieve intra-day precision (CV < 5%) and accuracy (90–110%) across a linear range of 1–500 ng/mL . Chromatographic separation is performed on a C18 column (150 × 2.1 mm, 3 µm) with a gradient of 0.1% formic acid in water and acetonitrile at 0.3 mL/min .
Nuclear Magnetic Resonance (NMR) Spectroscopy
15N-1H heteronuclear single quantum coherence (HSQC) NMR experiments map the compound’s interactions with enzymes like orotate phosphoribosyltransferase. Chemical shift perturbations of 0.3–0.5 ppm in the enzyme-bound state reveal key hydrogen bonding interactions at the active site .
Parameter | Specification | Source |
---|---|---|
Flash Point | 351.1°C | |
Storage Conditions | 2–8°C in airtight container | |
Shelf Life | 24 months |
Future Directions and Research Opportunities
Emerging applications include CRISPR-edited cell lines expressing 15N-labeled proteins for proteomic studies and the development of 15N2-orotic acid nanoparticles for targeted delivery in cancer therapy. Advances in synthetic biology may enable enzymatic production of multi-isotope labeled variants (e.g., 13C/15N) for multi-omics integration .
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